molecular formula C22H23FN2O3S B2395200 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide CAS No. 1111147-19-3

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide

Cat. No.: B2395200
CAS No.: 1111147-19-3
M. Wt: 414.5
InChI Key: HBTSYRDFYHAKIN-UHFFFAOYSA-N
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Description

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoline core, a sulfonyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may enhance the compound’s binding affinity to certain enzymes, inhibiting their activity. These interactions can lead to the modulation of cellular pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-chloroquinoline-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-bromoquinoline-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These features can enhance the compound’s bioavailability and therapeutic potential compared to its halogenated analogs.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-5-25(6-2)22(26)19-13-24-20-8-7-16(23)12-18(20)21(19)29(27,28)17-10-14(3)9-15(4)11-17/h7-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTSYRDFYHAKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=CC(=C3)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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